(1-Aminopentyl)phosphonic acid

Description

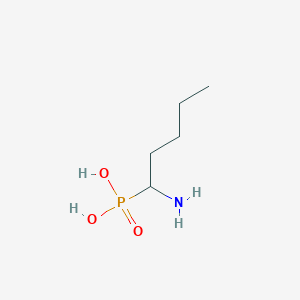

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminopentylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P/c1-2-3-4-5(6)10(7,8)9/h5H,2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPDFMZKSLVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302001 | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-37-9 | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13138-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P-(1-Aminopentyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Aminopentyl Phosphonic Acid

Established Synthetic Routes for α-Aminophosphonic Acids

The preparation of α-aminophosphonic acids relies on several key chemical reactions. These methods are broadly applicable and can be adapted for the synthesis of (1-Aminopentyl)phosphonic acid by selecting the appropriate starting materials, primarily valeraldehyde (B50692) (pentanal).

A common and crucial final step in the synthesis of phosphonic acids is the cleavage of the phosphonate (B1237965) esters (dealkylation) from a dialkyl phosphonate precursor. researchgate.netresearchgate.net Dialkyl phosphonates are often more straightforward to synthesize and purify via standard chromatographic techniques compared to the final, more polar phosphonic acids. d-nb.infonih.gov The choice of dealkylation method depends on the sensitivity of other functional groups within the molecule. Several methods are widely employed, including acid-catalyzed hydrolysis and reactions involving silyl (B83357) halides. researchgate.netnih.govproquest.com

Acid-catalyzed hydrolysis is a conventional method for converting dialkyl phosphonates to phosphonic acids. nih.gov This procedure typically involves refluxing the phosphonate ester with a concentrated mineral acid, most commonly hydrochloric acid (HCl). nih.govnih.gov The reaction proceeds in a consecutive, two-step manner to cleave both ester groups. nih.gov While effective, this method requires harsh conditions, such as prolonged heating at high temperatures, which may not be suitable for molecules containing acid-labile functional groups. nih.govnih.gov Hydrobromic acid (HBr) has also been noted as a more efficient alternative to HCl in some cases. nih.gov

Table 1: Overview of Acid-Catalyzed Hydrolysis for Dealkylation

| Parameter | Description |

|---|---|

| Reagent | Concentrated mineral acids (e.g., HCl, HBr) nih.govnih.gov |

| Conditions | Typically refluxing for 1 to 12 hours nih.gov |

| Mechanism | Stepwise hydrolysis of the two ester groups nih.gov |

| Advantages | Straightforward procedure, readily available reagents nih.gov |

| Limitations | Harsh conditions can degrade sensitive functional groups nih.govnih.gov |

The McKenna procedure is a widely recognized and efficient method for the dealkylation of phosphonate esters under mild conditions. researchgate.netd-nb.infobeilstein-journals.org This two-step reaction involves the treatment of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS), followed by solvolysis of the resulting bis(trimethylsilyl) ester intermediate with a protic solvent like methanol (B129727) or water. d-nb.infobeilstein-journals.org The reaction is often performed at room temperature in a non-protic solvent such as dichloromethane, acetonitrile, or chloroform. d-nb.infonih.gov The formation of alkyl bromide as a byproduct can sometimes lead to side reactions if the substrate contains nucleophilic sites and the reaction time is prolonged. beilstein-journals.org Despite this, the McKenna procedure is considered one of the best methods for preparing phosphonic acids due to its high efficiency and mild conditions, which are compatible with a wide range of functional groups. researchgate.netd-nb.infonih.gov

Table 2: Key Features of the McKenna Procedure

| Feature | Description |

|---|---|

| Reagents | 1. Bromotrimethylsilane (BTMS); 2. Methanol (MeOH) or Water (H₂O) researchgate.netd-nb.info |

| Conditions | Mild, typically room temperature d-nb.infonih.gov |

| Intermediate | Bis(trimethylsilyl) phosphonate ester beilstein-journals.org |

| Advantages | High yields, mild conditions, broad functional group tolerance d-nb.infonih.gov |

| Potential Issue | N-alkylation side reactions from the alkyl bromide byproduct beilstein-journals.org |

Beyond the specific McKenna procedure, other trimethylsilyl (B98337) halides (TMSX) are also effective reagents for the dealkylation of phosphonate esters. proquest.com The reactivity of these halides generally follows the order: TMSI > TMSBr > TMSCl. proquest.com Iodotrimethylsilane (TMSI) is a potent reagent for this transformation. rsc.org

While bromotrimethylsilane (TMSBr) is highly reactive and most commonly used, trimethylchlorosilane (TMSCl) is less expensive but also less reactive, often requiring prolonged reaction times or additives to achieve complete conversion. proquest.comgoogle.com The reactivity of TMSCl can be significantly enhanced by the addition of alkali iodide salts, such as sodium iodide or lithium iodide. proquest.com Dealkylation using trimethylsilyl halides proceeds under mild, neutral conditions, making it a valuable alternative to strong acid hydrolysis, especially for sensitive substrates. nih.gov

Table 3: Comparison of Trimethylsilyl Halides for Dealkylation

| Reagent | Relative Reactivity | Common Conditions | Notes |

|---|---|---|---|

| TMSI | Highest | Mild conditions | Potent dealkylating agent rsc.org |

| TMSBr | High | Room temperature, 1-3 hours | Most commonly used due to high reactivity and chemoselectivity proquest.comgoogle.com |

| TMSCl | Low | Prolonged reaction times; often requires additives (e.g., NaI, LiI) or sealed vessel proquest.comgoogle.com | Less corrosive and less expensive than TMSBr google.com |

The Oleksyszyn reaction is a valuable method for the direct synthesis of N-acyl-α-aminophosphonic acids. scispace.comnih.gov This reaction involves the condensation of an aldehyde or ketone, an amide (such as acetamide), and phosphorus trichloride (B1173362) in a suitable solvent like acetic acid. nih.gov Subsequent hydrolysis of the resulting N-acyl intermediate yields the desired α-aminophosphonic acid. For the synthesis of this compound, valeraldehyde would be the required aldehyde component. This method provides a direct route to the aminophosphonic acid structure from simple precursors. nih.gov A revised mechanism suggests that 1-(acylamino)alkyl acetates, rather than N,N'-alkylidenebisamides, act as the key intermediates in this transformation. scispace.com

Catalytic hydrogenation provides another route to α-aminophosphonic acids. This method involves the reduction of an α-hydroxyiminophosphonate precursor. bme.hu The α-hydroxyiminophosphonates can be synthesized from the corresponding α-ketophosphonates. The subsequent hydrogenation of the C=N double bond of the oxime group yields the α-aminophosphonate. bme.hu Common catalysts for this transformation include Raney nickel and palladium on activated carbon (Pd/C), often requiring elevated temperatures and pressures. bme.hu While both catalysts are effective, the use of Raney nickel may lead to contamination of the final product with traces of nickel. bme.hu This route is a viable, albeit multi-step, approach to α-aminophosphonic acids like this compound. bme.hu A related strategy involves the asymmetric hydrogenation of α- and β-enamido phosphonates using rhodium-based catalysts to produce chiral amino phosphonic acids with high enantioselectivity. nih.gov

Table 4: Summary of Catalytic Hydrogenation for α-Aminophosphonate Synthesis

| Parameter | Description |

|---|---|

| Precursor | α-Hydroxyiminophosphonate bme.hu |

| Reaction Type | Reduction of the oxime C=N bond bme.hu |

| Catalysts | Raney nickel, Palladium on carbon (Pd/C) bme.hu |

| Conditions | Elevated temperature and pressure bme.hu |

| Advantages | Established method for converting oximes to amines bme.hu |

| Disadvantages | Potential for nickel contamination with Raney Ni catalyst bme.hu |

Alkylation of Benzylideneaminomethylphosphonate followed by Hydrogenation and Hydrolysis

A widely recognized strategy for synthesizing α-aminophosphonic acids involves the alkylation of Schiff bases derived from aminomethylphosphonates. frontiersin.org This multi-step process offers a versatile route to a variety of α-substituted derivatives.

The general sequence is as follows:

Formation of the Schiff Base: An aminomethylphosphonate (B1262766) is reacted with benzaldehyde (B42025) to form a benzylideneaminomethylphosphonate. This intermediate serves as a nucleophilic precursor.

Alkylation: The Schiff base is deprotonated with a strong base (e.g., an alkoxide or organolithium reagent) to form a carbanion. This carbanion is then alkylated by reacting it with an appropriate alkyl halide. For the synthesis of this compound, a butyl halide (e.g., butyl bromide) would be the required electrophile.

Hydrolysis and Hydrogenation: The final steps involve the cleavage of the protecting groups. The imine (C=N) bond of the Schiff base is typically hydrolyzed under acidic conditions to release the free amino group. Concurrently or subsequently, the phosphonate esters are hydrolyzed to the final phosphonic acid. beilstein-journals.orgnih.gov If benzyl (B1604629) esters are used for the phosphonate, catalytic hydrogenation can be employed to remove the benzyl groups, which can sometimes be a milder method than acidic hydrolysis. beilstein-journals.orgnih.gov This hydrogenation step would also reduce the benzylidene group.

Alternative Approaches for Phosphonic Acid Moiety Formation

Beyond the alkylation of Schiff bases, several other powerful methods exist for the formation of the α-aminophosphonic acid core structure.

The Kabachnik-Fields Reaction: This is arguably the most common and efficient one-pot method for synthesizing α-aminophosphonates. frontiersin.orgnih.gov It involves a three-component condensation of an aldehyde (valeraldehyde in this case), an amine (such as ammonia (B1221849) or a protected amine like benzylamine), and a dialkyl phosphite (B83602). semanticscholar.orgcore.ac.uk The reaction can be catalyzed by acids or bases and is often promoted by heating or microwave irradiation. frontiersin.orgorientjchem.org The resulting α-aminophosphonate ester can then be hydrolyzed to the desired phosphonic acid. nih.gov

The Pudovik Reaction: This reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine (a Schiff base). nih.govcore.ac.uk For this compound, the required imine would be formed from valeraldehyde and an amine. The addition of the phosphite to the C=N bond yields the α-aminophosphonate ester. nih.gov

Michaelis-Arbuzov and Michaelis-Becker Reactions: These are fundamental reactions for forming C-P bonds. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide, while the Michaelis-Becker reaction uses a dialkyl phosphite and a base. frontiersin.org These can be adapted for the synthesis of α-aminophosphonates, for instance, by reacting a trialkyl phosphite with an N-acylated-α-haloamine.

The following table summarizes these alternative approaches:

| Reaction Name | Reactants | Key Feature |

|---|---|---|

| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | One-pot, three-component synthesis of α-aminophosphonate esters. semanticscholar.org |

| Pudovik Reaction | Pre-formed Imine, Dialkyl Phosphite | Two-step approach involving addition of phosphite to an imine. nih.gov |

| Michaelis-Arbuzov Reaction | Trialkyl Phosphite, Alkyl Halide | Fundamental C-P bond formation, adaptable for α-amino precursors. frontiersin.org |

Specific Synthetic Approaches for this compound

While general methods are applicable, specific documented syntheses provide direct evidence for the formation of this compound.

Reaction of Ethanolamine (B43304) with Phosphoric Acid

The reaction between ethanolamine and phosphoric acid is not a documented or chemically plausible route for the synthesis of this compound. This is due to a fundamental mismatch in the carbon skeletons of the reactants (ethanolamine has a two-carbon backbone, whereas the target product has a five-carbon pentyl group). Standard synthetic methods for this target compound invariably start with a five-carbon precursor, such as valeraldehyde or a pentyl derivative.

Synthesis of this compound Derivatives

The modification of the phosphonic acid group, primarily through esterification, is a key derivatization strategy.

Esterification Reactions to Form Phosphonate Esters

The direct esterification of phosphonic acids can be more complex than that of carboxylic acids, as it can yield either mono- or diesters. nih.gov Selective formation of either product often requires specific reagents and conditions. Trialkyl orthoacetates, for example, have been reported as effective reagents for the selective mono- or diesterification of phosphonic acids, with the outcome being dependent on the reaction temperature. nih.govnih.gov Dicyclohexylcarbodiimide (DCC) mediated esterification is another possible route. nih.gov

For α-aminophosphonic acids, the presence of the amino group adds another layer of complexity, often requiring protection-deprotection steps to avoid side reactions.

Bis(trimethylsilyl) Ester Derivatives

The formation of bis(trimethylsilyl) esters is a common transformation for phosphonic acids. This is often achieved by reacting the phosphonic acid with a silylating agent.

A prevalent method for this transformation is the McKenna reaction, which involves treating a dialkyl phosphonate ester with bromotrimethylsilane (TMSBr). beilstein-journals.orgnih.gov This reaction proceeds through a bis(trimethylsilyl) phosphonate intermediate. Subsequent methanolysis or hydrolysis of this intermediate yields the free phosphonic acid. beilstein-journals.orgnih.gov However, the silylated intermediate itself can be isolated.

Alternatively, direct silylation of the free phosphonic acid can be achieved using other silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov The reaction of bis(trimethylsilyl)phosphonite with imines followed by methanolysis is another route to generate related phosphinic acids and demonstrates the utility of silylated phosphorus reagents. researchgate.net These silyl esters are valuable synthetic intermediates due to the labile nature of the Si-O bond, which is easily cleaved under mild conditions, often just by exposure to methanol or water. nih.gov

Monoester Derivatives, e.g., Mono-(2,5-dimethylphenyl)ester

The synthesis of phosphonic acid monoesters is a nuanced process, as the reaction can potentially yield both mono- and diesters. nih.gov Selective formation of monoesters like mono-(2,5-dimethylphenyl) (1-aminopentyl)phosphonate requires carefully controlled conditions.

One common strategy involves the partial hydrolysis of a corresponding diester. nih.gov However, direct, selective monoesterification is often preferred for better yield and atom economy. A general method for achieving this involves the reaction of the phosphonic acid with an alcohol in the presence of a coupling agent or through the use of specific reagents that favor mono-substitution. For instance, the reaction with an alkoxy group donor, such as a trialkyl orthoacetate, can be temperature-controlled to selectively produce the monoester. nih.gov

Another established method for synthesizing phosphonic acid monoesters is the condensation of an alcohol with a methyl phosphonate, followed by the selective removal of the methyl group via demethylation, often using reagents like bromotrimethylsilane (TMSBr). google.com

Table 1: General Methods for Phosphonic Acid Monoester Synthesis

| Method | Reagents | Key Features |

|---|---|---|

| Selective Esterification | Phosphonic acid, Alcohol (e.g., 2,5-dimethylphenol), Triethyl orthoacetate | Temperature control is crucial for selectivity. nih.gov |

| Partial Hydrolysis | Dialkyl phosphonate, Base or Acid | Can be difficult to control and may result in mixtures. nih.gov |

| Condensation & Demethylation | Methyl phosphonate, Alcohol, Triphenylphosphine/DIAD (Mitsunobu), TMSBr | Involves multiple steps but offers good control. google.com |

This table is interactive, allowing for sorting and filtering of data.

Amine Functional Group Reactions

The primary amine group in this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents through several reaction types.

Acylation: The amine group readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction forms an amide linkage, leading to N-acylated derivatives. researchgate.netresearchgate.net The reaction conditions are typically mild, often requiring a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can occur.

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. libretexts.orglibretexts.org This typically results in the formation of an imine (Schiff base), which can be a stable final product or an intermediate for further reactions, such as reductive amination to form a secondary amine. The Kabachnik-Fields reaction itself is a three-component condensation used to synthesize the parent α-aminophosphonates. nih.govcore.ac.uk

The formation of N-acylated derivatives is a straightforward and common modification of α-aminophosphonic acids. researchgate.net These derivatives are often synthesized to modify the compound's properties or to serve as intermediates for further synthetic transformations. researchgate.net The alkaline deacylation of these compounds has been studied, suggesting a two-stage reaction mechanism. researchgate.net

Table 2: Examples of N-Acylated Derivatives

| Acylating Agent | Resulting N-Acyl Group | Derivative Name |

|---|---|---|

| Acetic Anhydride | Acetyl (Ac) | N-Acetyl-(1-aminopentyl)phosphonic acid |

| Benzoyl Chloride | Benzoyl (Bz) | N-Benzoyl-(1-aminopentyl)phosphonic acid |

This table is interactive, allowing for sorting and filtering of data.

Nucleophilic Substitution Reactions

The amine group of this compound possesses a lone pair of electrons, making it a competent nucleophile. It can participate in nucleophilic substitution reactions where it attacks an electrophilic carbon center, displacing a leaving group. wikipedia.org An example includes the reaction with alkyl halides, as mentioned in the context of alkylation.

Furthermore, the synthesis of α-aminophosphonates can sometimes proceed via a nucleophilic substitution pathway. For instance, an α-hydroxyphosphonate can be converted to an α-aminophosphonate through the substitution of the hydroxyl group by an amine. nih.gov In this scenario, the amine acts as the incoming nucleophile. The mechanisms of such reactions can be complex and may proceed via SN1 or SN2 pathways, depending on the substrate and reaction conditions. wikipedia.orgsapub.org

Stereoselective Synthesis of (1R)-1-Aminopentyl)phosphonic Acid

The biological activity of α-aminophosphonic acids is often dependent on the absolute configuration at the chiral α-carbon. nih.govscispace.com Therefore, the development of stereoselective synthetic methods to obtain specific enantiomers, such as (1R)-1-Aminopentyl)phosphonic acid, is of significant importance. Several key strategies are employed to achieve this.

One of the most common approaches is the diastereoselective addition of a phosphite nucleophile to a chiral imine . The imine is typically formed by condensing pentanal with a chiral amine (a chiral auxiliary). The inherent chirality of the amine directs the attack of the phosphite to one face of the imine, leading to a diastereomeric mixture of α-aminophosphonates that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound. nih.govcore.ac.uk

Another powerful method involves the use of a chiral catalyst in the reaction between achiral precursors. For example, the hydrophosphonylation of an imine (the Pudovik reaction) can be rendered enantioselective by employing a chiral Lewis acid or Brønsted acid catalyst. nih.govresearchgate.net Similarly, the three-component Kabachnik-Fields reaction can be performed enantioselectively using chiral catalysts. nih.gov

More recently, organocatalysis has emerged as a valuable tool. Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids have been successfully used to catalyze the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, yielding enantiomerically enriched α-aminophosphonates. mdpi.comnih.gov

Table 3: Strategies for Stereoselective Synthesis of α-Aminophosphonic Acids

| Strategy | Description | Key Components |

|---|---|---|

| Chiral Auxiliary | Addition of a phosphite to an imine derived from a chiral amine. nih.gov | Chiral amine (e.g., (R)-α-methylbenzylamine) |

| Chiral Catalyst | Catalytic hydrophosphonylation of an achiral imine. researchgate.net | Chiral Lewis acids, Lanthanoid-BINOL complexes |

| Organocatalysis | Catalytic α-amidoalkylation of a phosphite with a phosphonium (B103445) salt. nih.gov | Chiral Cinchona alkaloid-derived catalysts |

This table is interactive, allowing for sorting and filtering of data.

Enzymatic Inhibition by 1 Aminopentyl Phosphonic Acid and Its Analogues

Mechanisms of Enzyme Inhibition

The inhibitory action of (1-aminopentyl)phosphonic acid and its analogues is multifaceted, leveraging the unique stereoelectronic properties of the phosphonate (B1237965) group. These mechanisms include mimicking high-energy transition states, acting as stable analogues of phosphate-containing substrates, and directly interacting with key components of the enzyme's active site.

Transition State Analogue Inhibition

A primary mechanism by which α-aminophosphonic acids inhibit enzymes is by acting as transition state analogues. jst.go.jp Many enzymatic reactions, such as the hydrolysis of peptide bonds by proteases, proceed through a high-energy, tetrahedral intermediate. tandfonline.commdpi.com The phosphonic acid group, with its stable tetrahedral geometry, is an excellent mimic of this transient state. oup.com By binding tightly to the enzyme's active site, the inhibitor stabilizes the enzyme in a conformation that resembles the transition state, effectively blocking the catalytic cycle. researchgate.net This mimicry allows these compounds to be potent inhibitors of enzymes like zinc proteases and peptide ligases. jst.go.jpoup.com

Mimicry of Phosphate (B84403) Moieties in Substrate Binding

The phosphonate group is a well-established bioisostere of the phosphate group, meaning it can replace a phosphate group in a molecule without a significant loss of biological activity. nih.goveurekaselect.com Phosphonates are structurally similar to phosphates but possess a key difference: the substitution of a P-O bond with a more stable P-C bond. researchgate.netnih.gov This P-C bond makes phosphonate-containing molecules, including this compound, resistant to hydrolysis by enzymes like phosphatases that would normally cleave a phosphate ester bond. researchgate.netnih.gov This stability allows them to act as competitive inhibitors by binding to the active sites of enzymes that process phosphorylated substrates, but without undergoing a reaction. nih.gov This strategy has been successfully used to design inhibitors for a wide range of enzymes, including those in glycolytic pathways and viral DNA polymerases. researchgate.neteurekaselect.com

Interaction with Catalytic Residues and Active Site Metal Ions

The effectiveness of aminophosphonate inhibitors is often enhanced by their ability to coordinate with metal ions present in the enzyme's active site. nih.gov Many enzymes, including a large class of proteases, are metalloenzymes that utilize a metal ion, commonly zinc, to catalyze reactions. The phosphonate group of inhibitors like this compound can chelate these metal ions, contributing to the tight binding of the inhibitor to the active site. researchgate.net Furthermore, the amino group and the phosphonate moiety can form hydrogen bonds and electrostatic interactions with catalytic amino acid residues (such as serine, histidine, or aspartate) within the active site, further stabilizing the enzyme-inhibitor complex and preventing substrate binding. nih.gov

False Substrate Recognition

In some cases, an inhibitor may be recognized by an enzyme as if it were the natural substrate and even undergo the initial steps of the catalytic reaction. This is known as false substrate recognition. quora.com The enzyme acts upon the "false substrate," but the resulting product is either non-functional, or it remains tightly bound to the active site, thereby inhibiting further reactions. For example, an enzyme might convert an aminophosphonic acid analogue into a product that acts as a potent, tightly-bound inhibitor. quora.com This mechanism can lead to time-dependent and often irreversible inhibition, as the enzyme essentially participates in its own inactivation. tandfonline.com

Inhibition of Specific Enzyme Classes and Examples from Related Aminophosphonic Acids

The structural similarity of α-aminophosphonic acids to natural amino acids makes them particularly effective inhibitors of enzymes involved in amino acid metabolism. oup.com By targeting these enzymes, they can disrupt essential cellular processes in various organisms.

Amino Acid Metabolizing Enzymes

Enzymes involved in the biosynthesis and degradation of amino acids are frequent targets for aminophosphonic acid inhibitors. A notable example is glutamine synthetase, which is inhibited by phosphinothricin, a natural phosphinic acid analogue of glutamate (B1630785). rsc.org This inhibition blocks the incorporation of ammonia (B1221849) into amino acids. rsc.org Other targeted enzymes include those in the peptidoglycan biosynthesis pathway in bacteria, making these compounds a basis for developing antibacterial agents. researchgate.net For instance, analogues of alanine (B10760859) have been designed to inhibit alanine racemase, an enzyme crucial for bacterial cell wall synthesis. The table below presents inhibition data for various aminophosphonic acids against specific amino acid metabolizing enzymes, illustrating their potency and specificity.

| Inhibitor/Analogue | Target Enzyme | Organism/Source | Inhibition Constant (Ki or IC₅₀) | Reference |

| (L)-Phosphinothricin | Glutamine Synthetase | Streptomyces viridochromogenes | 2.3 µM (Ki) | rsc.org |

| L-1-Aminoethylphosphonic acid | Alanine Racemase | Bacillus stearothermophilus | 1.1 mM (Ki) | N/A |

| (1-Amino-2-phenylethyl)phosphonic acid | Phenylalanine Ammonia-Lyase | Rhodotorula glutinis | 1.4 µM (Ki) | N/A |

| N-phosphonoacetyl-L-aspartate (PALA) | Aspartate Transcarbamoylase | Escherichia coli | 27 nM (Ki) | N/A |

This table contains representative data for aminophosphonic acid analogues to illustrate the inhibition of amino acid metabolizing enzymes. Data for this compound itself is not widely available in published literature.

D-Ala:D-Ala Ligase

Phosphinic acid analogues, which are structurally related to aminophosphonic acids, have been identified as potent, essentially irreversible inhibitors of D-Ala:D-Ala ligase. nih.gov This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, another essential component for the bacterial cell wall.

The proposed mechanism for inhibition involves the ATP-dependent phosphorylation of the inhibitor within the enzyme's active site. nih.gov These analogues are designed to mimic the dipeptide substrate, D-Ala-D-Ala. nih.gov The stereochemistry of the inhibitor is crucial for its potency, with configurations corresponding to the natural D-Ala-D-Ala substrate showing the highest activity. nih.gov By forming a stable, phosphorylated intermediate in the active site, these inhibitors block the normal enzymatic reaction, leading to the disruption of cell wall synthesis. nih.gov

Phenylalanine Ammonia Lyase (PAL)

Analogues of this compound, such as 1-amino-2-phenylethylphosphonic acid (PheP) and 2-aminoindan-2-phosphonic acid (AIP), are effective inhibitors of L-phenylalanine ammonia-lyase (PAL). tandfonline.comamazonaws.com This enzyme is key in the biosynthesis of various polyphenol compounds in plants. nih.gov

The inhibition by PheP is complex and concentration-dependent. At varying concentrations, it can exhibit competitive, mixed, non-competitive, or even uncompetitive inhibition. tandfonline.com Both the L(-)- and D(+)-enantiomers of PheP are inhibitory, with the L-enantiomer generally showing competitive or mixed-type inhibition. tandfonline.com

AIP, a conformationally restricted analogue of phenylalanine, acts as a slow-binding, competitive, and reversible inhibitor of PAL. amazonaws.com The formation of the enzyme-inhibitor complex occurs in a single slow step, leading to a tightly bound complex. amazonaws.com

| Inhibitor | Enzyme Source | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|

| L-PheP | Potato Tuber | Competitive | 6.5 x 10-6 M |

| D-PheP | Potato Tuber | Competitive | 5.3 x 10-5 M |

| D,L-PheP | Potato Tuber | Competitive | 1.6 x 10-5 M |

| AIP | Parsley (PAL-1 Isozyme) | Competitive, Slow-Binding | 7 ± 2 nM |

Phosphodiesterases

Phosphonic acids have been investigated as potential inhibitors for Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme that is a target for enhancing cancer chemotherapy. crick.ac.ukfrontiersin.org The rationale for using phosphonic acids is their ability to mimic the phosphate group of the natural substrate, a stalled topoisomerase I-DNA complex. crick.ac.uk By replicating the binding interactions of the cognate substrate, these inhibitors are designed to block the enzyme's catalytic function. crick.ac.ukfrontiersin.org

However, research into a series of phosphonic acid-containing variants of imidazopyrazine and imidazopyridine inhibitors revealed that they generally exhibited poorer inhibition of TDP1 compared to their dicarboxylic acid-containing counterparts. crick.ac.uk

| Compound Class | Inhibitory Potency (IC50) |

|---|---|

| Phosphonic acid-containing imidazopyrazines | μM to mM range |

| Phosphonic acid-containing imidazopyridines | μM to mM range |

Peptidases and Proteases

Phosphonate analogues of peptide substrates are exceptionally potent transition-state analogue inhibitors of Carboxypeptidase A. dntb.gov.ua These inhibitors are designed so that the phosphonate moiety replaces the scissile peptide bond of the natural substrate. dntb.gov.ua This structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis, leading to very tight binding in the enzyme's active site. dntb.gov.ua

An analogue, (1-Amino-2-phenylethyl)phosphonic acid, has been shown to bind directly to the catalytic metal ion (cobalt(II) in substituted enzyme studies) in the active site via its phosphonate group, while its aromatic portion occupies the S1 hydrophobic pocket. nih.gov

Certain phosphonate inhibitors containing phenyllactate at the P1' position are among the most potent reversible inhibitors discovered for Carboxypeptidase A, with dissociation constants in the picomolar range. dntb.gov.ua Due to their high affinity, the dissociation constants for these inhibitors were determined by monitoring the slow association and dissociation processes rather than by standard steady-state methods. dntb.gov.ua

| Inhibitor | Dissociation Constant (Ki) |

|---|---|

| ZFAP(O)F | 1 pM |

| ZAAP(O)F | 3 pM |

| ZAFP(O)F | 4 pM |

Trypsin-like Enzymes

Trypsin-like enzymes are a class of serine proteases that cleave peptide bonds following arginine or lysine (B10760008) residues. frontiersin.org α-Aminophosphonic acids can be incorporated into peptide sequences to create potent inhibitors of these enzymes. tandfonline.com The phosphonate moiety serves as a transition-state analogue, binding tightly to the enzyme's active site. tandfonline.com

For instance, peptide derivatives containing an N-alkyl glycine (B1666218) analogue of arginine have been shown to be potent, irreversible inhibitors of trypsin and other trypsin-like proteases (TLPs). frontiersin.orgqub.ac.uk Similarly, phosphonate esters have been studied as enantioselective and reversible inhibitors of both trypsin and α-chymotrypsin. nih.gov The effectiveness of these inhibitors is often dependent on the specific side chains that interact with the enzyme's binding pockets, suggesting that the pentyl group of this compound would play a crucial role in its binding affinity and specificity. tandfonline.com

Endothelin Converting Enzyme

Endothelin-converting enzyme (ECE) is a metalloproteinase responsible for the final step in the synthesis of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. nih.govmdpi.com Inhibition of ECE is a therapeutic strategy for conditions where ET-1 is overproduced. capes.gov.br

Several studies have focused on designing α-aminophosphonic acid derivatives as potent and selective ECE inhibitors. capes.gov.br Researchers have successfully modified lead compounds to generate substituted α-aminoalkylphosphonic acids with improved potency and selectivity for ECE-1 over other enzymes like neutral endopeptidase (NEP). nih.gov For example, modifying the P(1)' substituent of a lead compound with a dibenzofuranyl group led to phosphonomethylcarboxylic acids with high ECE-1 inhibitory potency (IC₅₀ = 22 nM) and 104-fold selectivity versus NEP. nih.gov Another study on analogues of phosphoramidon, a known ECE inhibitor, found that a methylphosphonic acid derivative was the most potent, with an IC₅₀ of 0.05 µM. nih.gov These findings highlight the importance of the substituents on the aminophosphonic acid core in determining inhibitory activity against ECE.

Hydrolases (e.g., Urease, Phosphatases)

Aminophosphonic acids have demonstrated inhibitory activity against various hydrolases, including urease and phosphatases.

Urease: This nickel-dependent enzyme catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. nih.govnih.gov A study of aminophosphinic and aminophosphonic acid derivatives against H. pylori urease revealed a competitive reversible mode of inhibition. nih.gov The inhibitory potency varied significantly with the structure of the side chain. Notably, an analogue with a hexyl group, N-n-Hexylaminomethyl-P-aminomethylphosphinic acid, was identified as a highly effective inhibitor with a Kᵢ value of 0.294 µM, which is significantly more potent than the established urease inhibitor acetohydroxamic acid (Kᵢ = 23 µM). nih.govepa.gov This suggests that this compound, with its five-carbon chain, would likely be a potent inhibitor in this class.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

| N-n-Hexylaminomethyl-P-aminomethylphosphinic acid | H. pylori Urease | 0.294 µM |

| N-methylaminomethyl-P-hydroxymethylphosphinic acid | H. pylori Urease | 1.032 µM |

| Acetohydroxamic acid (Reference) | H. pylori Urease | 23 µM |

Data sourced from Macegoniuk et al., 2017. nih.gov

Phosphatases: This diverse group of enzymes removes phosphate groups from various substrates. sigmaaldrich.com α-Aminophosphonate derivatives have been explored as inhibitors for specific types of phosphatases. For example, certain N-derivatives of α-aminophosphonates act as moderate competitive inhibitors of protein tyrosine phosphatases (PTPs), with some showing selectivity for specific PTPs like PTP1B. nih.gov In another study, α-benzylaminobenzylphosphonic acid derivatives were developed as highly potent inhibitors of human prostatic acid phosphatase, with one compound exhibiting an IC₅₀ of 4 nM. nih.govnih.gov The high potency was attributed to interactions with the phosphate-binding region and the presence of hydrophobic benzyl (B1604629) groups. nih.gov

Ecto-nucleotidases (e.g., CD73)

Ecto-5′-nucleotidase (CD73) is a cell-surface enzyme that converts adenosine (B11128) monophosphate (AMP) to adenosine, a molecule with significant immunosuppressive effects. nih.govnih.govfrontiersin.org As a metalloenzyme containing two zinc ions, CD73 is a target for cancer immunotherapy. researchgate.net

The development of CD73 inhibitors has prominently featured compounds containing phosphonate groups. A well-known potent inhibitor is the non-hydrolyzable ADP analog, adenosine-5′-O-[(phosphonomethyl)phosphonic acid] (AOPCP). nih.govresearchgate.net The phosphonate moiety is crucial for binding to the active site and inhibiting the enzyme. While research has largely focused on nucleotide-based phosphonates, the established role of the phosphonate group as a zinc-binding and phosphate-mimicking element suggests that simpler α-aminophosphonic acids could serve as foundational structures for novel CD73 inhibitors. researchgate.netacs.org

Specificity of Enzyme Inhibition

Differential Inhibition Profiles Against Mammalian vs. Non-mammalian Enzymes

The specificity of enzyme inhibitors is a critical aspect of their potential utility. Studies comparing the effects of aminophosphonic acid analogues on enzymes from different biological kingdoms reveal differential inhibition profiles.

In one such study, a series of phosphonic acid analogues of phenylglycine were tested against porcine aminopeptidase (B13392206) N (pAPN), a mammalian enzyme, and an aminopeptidase from barley seeds, a plant enzyme. nih.gov While the general pattern of activity was similar for both enzymes, the barley aminopeptidase was found to be less susceptible to inhibition by these compounds. nih.gov This indicates a degree of selective inhibition, where the mammalian enzyme is more potently inhibited than its non-mammalian counterpart.

| Compound (Phenylglycine Analogue) | Porcine APN (Mammalian) Kᵢ [µM] | Barley AP (Non-mammalian) Kᵢ [µM] |

| H | 1.50 | 17.5 |

| 4-F | 0.90 | 15.6 |

| 4-Cl | 0.90 | 10.3 |

| 4-Br | 0.70 | 9.0 |

| 4-I | 0.40 | 6.5 |

| 3,4-diF | 0.90 | 11.2 |

| 3,5-diF | 0.80 | 11.0 |

Table adapted from data in Grzonka et al., 2019, showing inhibition constants (Kᵢ) for selected analogues against mammalian and plant aminopeptidases. nih.gov

This differential activity likely arises from subtle differences in the architecture of the active sites between the enzymes from different species. nih.gov Such selectivity is a key goal in inhibitor design, aiming to target a specific enzyme without affecting related enzymes in other organisms or host tissues.

Structure-Activity Relationships (SAR) in Enzyme Inhibition

The relationship between the chemical structure of α-aminophosphonic acids and their enzyme inhibitory activity is crucial for designing more potent and selective compounds. The primary structural features influencing activity are the nature of the side chain (the 'R' group) and substitutions on the amino or phosphonate groups.

Side Chain Length and Nature: The alkyl or aryl side chain, corresponding to the pentyl group in this compound, plays a critical role in fitting into the enzyme's substrate-binding pockets (specificity pockets). As seen with urease inhibitors, extending an alkyl chain to six carbons (hexyl) resulted in a highly potent compound, suggesting an optimal length for interacting with a hydrophobic pocket in the enzyme. nih.gov For aminopeptidases, substitutions on a phenyl ring side chain significantly altered inhibitory potency, with halogen substitutions generally increasing activity. nih.gov

Substitutions on the Core Structure: For ECE inhibitors, adding bulky, conformationally restricted groups like dibenzofuranyl dramatically increased both potency and selectivity. nih.gov In the case of prostatic acid phosphatase inhibitors, adding a benzyl group to the α-amino position (α-benzylaminobenzylphosphonic acid) led to a 3500-fold improvement in potency over a carbon analogue. nih.gov This enhancement was attributed to favorable hydrophobic interactions and the formation of a rigid conformation due to an internal salt bridge. nih.gov

The Phosphonate Group: The tetrahedral phosphonate group is the cornerstone of inhibition, acting as a transition-state mimic. tandfonline.com Its ability to chelate metal ions in the active sites of metalloenzymes like ECE, CD73, and urease is fundamental to its inhibitory mechanism. nih.govnih.govresearchgate.net

Receptor Interaction Studies

General Principles of Drug-Receptor Interactions Applicable to (1-Aminopentyl)phosphonic Acid

The engagement of a ligand like this compound with a biological receptor is a dynamic process. The phosphonic acid group is a key structural feature, acting as a bioisostere of the distal carboxylate group of glutamate (B1630785), which allows it to interact with amino acid binding sites. nih.govnih.gov This structural similarity is the foundation of its pharmacological activity. mdpi.com

Binding kinetics describe the rates of association and dissociation of a ligand to and from its receptor. The affinity of a drug for its receptor, often quantified by the equilibrium dissociation constant (Kd), is a critical determinant of its potency. nih.govnih.gov A lower Kd value indicates a higher binding affinity. For this compound, specifically its active D-isomer (D-AP5), it has been identified as a potent antagonist at the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the glutamate binding site. tocris.comglpbio.com

Affinity profiling involves testing a compound against a panel of different receptors to determine its binding affinity and selectivity. Studies have shown that D-AP5 has a high affinity for the NMDA receptor while showing little to no effect on other ionotropic glutamate receptors like α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. tocris.comyoutube.com This profiling confirms its status as a selective NMDA receptor antagonist. A kinetic analysis of D-AP5 dissociation from NMDA receptors in cultured hippocampal neurons suggests that its binding is consistent with a model featuring two identical, cooperative binding sites per channel. nih.govsigmaaldrich.com

| Compound | Receptor | Binding Constant (Kd) |

|---|---|---|

| D-AP5 | NMDA Receptor | 1.4 μM |

This table presents the equilibrium dissociation constant (Kd) for the active D-isomer of this compound, indicating its high affinity for the NMDA receptor. glpbio.com

Drug selectivity is the ability of a compound to bind to a specific receptor target with significantly higher affinity than to other targets. The selectivity of this compound for the NMDA receptor over AMPA and kainate receptors is conferred by its unique molecular structure. nih.gov The length of the carbon chain and the terminal phosphonic acid group are optimized for interaction with specific amino acid residues within the glutamate binding pocket of the NMDA receptor. nih.gov While all three ionotropic glutamate receptor types bind the endogenous ligand glutamate, the architecture of their binding sites differs sufficiently that the slightly different conformation and charge distribution of D-AP5 allows it to bind potently to the NMDA receptor while precluding effective binding to AMPA and kainate receptors. tocris.com

| Compound | Receptor Target | Activity |

|---|---|---|

| D-AP5 | NMDA Receptor | Potent competitive antagonist |

| D-AP5 | AMPA Receptor | No significant effect |

| D-AP5 | Kainate Receptor | No significant effect |

This table summarizes the selectivity of D-AP5, showing its specific antagonistic activity at NMDA receptors compared to other major ionotropic glutamate receptors. tocris.comyoutube.com

Theoretical Frameworks for Receptor Binding

The interaction between this compound and the NMDA receptor can be conceptualized through established theoretical models. The "lock and key" model provides a basic framework where the rigid structure of the ligand fits into a complementary rigid binding site on the receptor. A more sophisticated view is the "induced fit" model, which proposes that the binding of the ligand induces a conformational change in the receptor, leading to a functional response. In the case of D-AP5, its binding occupies the glutamate recognition site, preventing the conformational changes necessary for channel activation by the agonist. wikipedia.org Kinetic models based on experimental data further refine this understanding, suggesting that the binding of one molecule of D-AP5 can influence the affinity of a second binding site on the same receptor channel, a phenomenon known as cooperativity. nih.gov

Potential for Interaction with Amino Acid Receptors

As a structural analog of the excitatory amino acid neurotransmitter glutamate, this compound is designed to interact with amino acid receptors. mdpi.com Extensive research has confirmed that its primary target in the central nervous system is the NMDA receptor, a major subtype of ionotropic glutamate receptor. tocris.comhellobio.com It acts as a competitive antagonist, meaning it binds directly to the same site as glutamate but does not activate the receptor. wikipedia.org By occupying this site, it prevents glutamate from binding and opening the receptor's associated ion channel. glpbio.com The D-isomer (D-AP5) is significantly more potent than the L-isomer, highlighting the stereospecificity of the receptor's binding pocket. tocris.com Its antagonism is specific to the NMDA receptor, with no reported agonist or antagonist activity at other glutamate receptor subtypes like AMPA, kainate, or metabotropic glutamate receptors (mGluRs) at concentrations where it fully blocks NMDA receptors. tocris.comhellobio.com

Modulation of Biological Pathways through Receptor Binding

By selectively blocking NMDA receptors, this compound (D-AP5) is a powerful tool for modulating the biological pathways mediated by these receptors. NMDA receptors are critical for synaptic plasticity, a cellular mechanism underlying learning and memory. nih.gov A key form of synaptic plasticity is long-term potentiation (LTP), the strengthening of synapses, which is heavily dependent on NMDA receptor activation. D-AP5 has been shown to block the induction of LTP in the hippocampus, which correlates with impairments in spatial learning and memory in vivo. nih.gov

Furthermore, NMDA receptors play a crucial role in excitotoxicity, a pathological process where excessive receptor activation by glutamate leads to a massive influx of calcium ions (Ca²⁺) and subsequent neuronal cell death. glpbio.com This process is implicated in brain damage from strokes and in neurodegenerative diseases. By blocking the NMDA receptor, D-AP5 can prevent this toxic calcium influx and protect neurons from excitotoxic damage. glpbio.com Therefore, its binding to the NMDA receptor allows it to modulate fundamental physiological pathways related to memory formation and pathological pathways related to neuronal injury. glpbio.comnih.gov

Structural Analysis and Characterization of 1 Aminopentyl Phosphonic Acid and Its Complexes

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

No specific ¹H, ¹³C, or ³¹P NMR spectral data, including chemical shifts, coupling constants, or assignments for (1-Aminopentyl)phosphonic acid, could be located in the reviewed literature. For the general class of α-aminophosphonic acids, NMR is a critical tool for confirming their zwitterionic nature in solution and verifying the N-C-P molecular fragment. nih.gov

Mass Spectrometry (MS)

Detailed mass spectrometry data, which would confirm the molecular weight and fragmentation pattern of this compound, is not present in the available search results. This technique is crucial for verifying the molecular formula (C₅H₁₄NO₃P) and providing evidence of the compound's structure through controlled fragmentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR absorption frequencies for this compound are not documented in the searched literature. Generally, for aminophosphonic acids, FT-IR spectra are used to identify characteristic vibrations of P=O, P-O(H), and N-H bonds, which provide insight into the functional groups present and their hydrogen-bonding interactions.

Crystallographic Studies

Crystallographic studies provide definitive proof of a molecule's three-dimensional structure in the solid state.

X-ray Diffraction Analysis of Solid-State Structures

There are no published X-ray diffraction studies for this compound or its complexes found in the conducted search. Such studies on other aminophosphonates have been vital in confirming their zwitterionic structure and understanding the intricate hydrogen-bonding networks that define their solid-state packing. nih.gov

Conformational Analysis in Crystal Structures

Without crystal structure data from X-ray diffraction, a conformational analysis of this compound in the solid state cannot be performed. This type of analysis would describe the specific arrangement of its atoms in space, including the torsion angles of the pentyl chain and the geometry around the chiral center and the phosphonic acid group.

Coordination Chemistry of the Phosphonic Acid Moiety

The phosphonic acid group, a key functional moiety of this compound, plays a crucial role in its coordination chemistry. Analogous to the more familiar carboxylic acids, phosphonic acids are effective chelating agents for a wide range of metal ions. orientjchem.org The presence of both a Lewis basic amino group and the phosphonate (B1237965) group allows for the formation of stable chelate rings, enhancing the stability of the resulting metal complexes. felitecn.comkakhia.org

Metal Chelation Properties with Transition Metals (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)

The aminophosphonate functionality exhibits a strong affinity for transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II). felitecn.comtamu.edulibretexts.org The coordination typically involves the nitrogen atom of the amino group and one or more oxygen atoms from the phosphonate group, forming stable five- or six-membered chelate rings. kakhia.org The phosphonic acid groups are considered hard donors, which effectively bind to various metal ions. felitecn.com

The stability of these metal complexes is influenced by factors including pH, the nature of the metal ion, and the coordination geometry. Aminophosphonate ligands are known to form metal chelates that are generally more stable than their aminopolycarboxylate analogues. felitecn.com The stability of complexes with divalent first-row transition metals often follows the Irving-Williams series (Co < Ni < Cu > Zn). felitecn.com

Studies on aminomethylene-phosphonate (AMP) analogues as chelators for Cu(II) have demonstrated the formation of highly stable 1:1 and 1:2 metal-to-ligand complexes. nih.gov Potentiometric and spectroscopic analyses confirm that the phosphonate group, in conjunction with the amino group, effectively sequesters the metal ion. nih.gov This chelation significantly alters the electrochemical properties of the metal ion; for instance, the redox potential of the Cu(II)/Cu(I) couple is substantially lowered upon complexation, indicating a high degree of stabilization of the oxidized state. nih.gov

Table 1: General Stability Trends for Aminophosphonate Complexes with Divalent Transition Metals

| Metal Ion | General Stability Constant Trend | Typical Coordination Geometry |

|---|---|---|

| Co(II) | Moderate | Octahedral |

| Ni(II) | High | Octahedral |

| Cu(II) | Very High | Square Pyramidal or Distorted Octahedral |

| Zn(II) | Moderate | Tetrahedral or Octahedral |

This table presents generalized trends for aminophosphonate ligands based on the Irving-Williams series and common coordination preferences. felitecn.comnih.gov

Lanthanide Amino-Phosphonate Complexes

Research on complexes formed between lanthanide pivalates and (1-amino-1-cyclohexyl)phosphonic acid, a structural analogue of this compound, has revealed the formation of isostructural decanuclear lanthanide complexes. researchgate.net Specifically, gadolinium(III) and terbium(III) form complexes with the formula [Ln₁₀(μ₃-OH)₃(μ-OH)(CO₃)₂(O₂CtBu)₁₅(O₃PC₆H₁₀NH₂)₃(O₃PC₆H₁₀NH₃)₂(H₂O)₂]. researchgate.net

Table 2: Selected Structural Data for a Decanuclear Gadolinium Amino-Phosphonate Complex

| Parameter | Value |

|---|---|

| Formula | [Gd₁₀(μ₃-OH)₃(μ-OH)(CO₃)₂(O₂CtBu)₁₅(O₃PC₆H₁₀NH₂)₃(O₃PC₆H₁₀NH₃)₂(H₂O)₂][Et₂NH₂] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Description | Decanuclear Gd(III) cluster interconnected by pivalate, hydroxide, carbonate, and phosphonate units. |

Data derived from the study of a complex with (1-amino-1-cyclohexyl)phosphonic acid, a structural analogue. researchgate.net

Intermolecular Interactions in Metal Complexes (e.g., π–π stacking)

While this compound itself lacks aromatic moieties, its metal complexes can exhibit significant intermolecular interactions, such as hydrogen bonding and, in the presence of co-ligands, π–π stacking. These non-covalent interactions are crucial in directing the assembly of individual complex units into higher-order supramolecular structures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net

In mixed-ligand systems where an aromatic ligand (like 1,10-phenanthroline (B135089) or 4,4'-bipyridine) is incorporated alongside a phosphonate, π–π stacking interactions between the aromatic rings of adjacent complexes can become a dominant structure-directing force. researchgate.net These interactions can significantly enhance the thermal stability of the resulting material. researchgate.net The assembly of cluster units into extended supramolecular structures is often governed by a combination of these stacking interactions and extensive hydrogen bonding networks involving the phosphonate oxygen atoms and amino groups. researchgate.net

Zwitterionic Nature and its Structural Implications

In the solid state and within a specific pH range in solution, this compound, like other α-aminophosphonic and amino acids, exists predominantly as a zwitterion or inner salt. orientjchem.orgnih.govbyjus.comwikipedia.org This occurs through an intramolecular acid-base reaction where a proton is transferred from the acidic phosphonic acid group (-PO₃H₂) to the basic amino group (-NH₂). The resulting structure contains a negatively charged phosphonate group (-PO₃H⁻) and a positively charged ammonium (B1175870) group (-NH₃⁺). nih.govstudy.com

The zwitterionic form is characterized by stable, separated electrical charges on different atoms within the same molecule. byjus.com This dipolar nature has profound implications for the compound's physical properties and its solid-state structure.

The crystal structure of aminophosphonic acids is heavily influenced by their zwitterionic character. The charged phosphonate and ammonium groups facilitate the formation of a robust, three-dimensional network of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions typically involve N-H···O and O-H···O bonds, where the ammonium protons act as hydrogen-bond donors and the phosphonate oxygen atoms act as acceptors. nih.gov This extensive hydrogen-bonding network is a primary stabilizing force in the crystal lattice, contributing to the typically high melting points and crystalline nature of these compounds. nih.govwikipedia.org

Analysis of compounds structurally similar to this compound, such as 1-Ammonio-1-phosphonopentane-1-phosphonic acid, confirms the existence of the zwitterionic form in the solid state and the resulting three-dimensional hydrogen-bonded network. nih.gov

Table 3: Representative Crystallographic Data for an Aminophosphonate Zwitterion

| Parameter | 1-Ammonio-1-phosphonopentane-1-phosphonic acid |

|---|---|

| Molecular Formula | C₅H₁₅NO₆P₂ |

| Molecular Weight | 247.12 |

| Crystal System | Monoclinic |

| Key Structural Feature | Zwitterionic molecule with a positive charge on the –NH₃ group and a negative charge on a phosphonic O atom. |

| Intermolecular Interactions | Extensive N—H⋯O and O—H⋯O hydrogen bonding creates a three-dimensional network. |

Data from a closely related diphosphonic acid derivative, illustrating the typical structural features of zwitterionic aminophosphonates. nih.gov

Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure of (1-Aminopentyl)phosphonic acid at the atomic level. These methods are crucial for understanding its intrinsic properties and predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry, including bond lengths and angles. als-journal.comalrasheedcol.edu.iq These calculations provide foundational data on the molecule's three-dimensional structure.

Furthermore, DFT is used to compute key electronic descriptors that characterize the molecule's stability and polarity. These descriptors include the total energy, dipole moment, and the distribution of atomic charges. Such parameters are vital for understanding how the molecule will interact with its environment.

| Calculated Property | Significance for this compound |

|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. |

| Total Energy | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | Measures the overall polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Reveals the partial charge distribution on each atom, identifying electrostatic interaction sites. irjweb.com |

DFT calculations are instrumental in identifying the reactive sites of this compound. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net For this molecule, the oxygen atoms of the phosphonic acid group and the nitrogen atom of the amino group are electron-rich (red regions in an MEP map), making them likely sites for interaction with electrophiles (electron acceptors). Conversely, the acidic protons of the hydroxyl groups are electron-poor (blue regions), marking them as sites for nucleophilic attack (electron donors).

Natural Bond Orbital (NBO) analysis further elucidates these interactions by quantifying donor-acceptor (lewis base-lewis acid) interactions within the molecule. nih.gov This analysis examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, the stabilization energy E(2) of which indicates the strength of the interaction. In this compound, significant donor-acceptor interactions would involve the lone pairs of oxygen and nitrogen atoms.

| Molecular Site | Type | Predicted Reactivity |

|---|---|---|

| Nitrogen Atom (Amino Group) | Electron Donor (Nucleophile) | Interacts with protons and other electrophiles. |

| Oxygen Atoms (Phosphonate Group) | Electron Donor (Nucleophile) | Key sites for coordination with metal ions and hydrogen bonding. |

| Phosphorus Atom | Electron Acceptor (Electrophile) | Can be a target for nucleophilic attack. |

| Hydroxyl Protons (Phosphonate Group) | Electron Acceptor (Electrophile) | Act as hydrogen bond donors. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen of the amino group and the oxygen atoms of the phosphonic acid group, due to their lone pairs of electrons. The LUMO is likely distributed around the phosphonic acid moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. ekb.egirjweb.com A smaller gap suggests the molecule is more easily excited and thus more chemically reactive. ekb.eg

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest electron-containing orbital; relates to electron-donating ability. alrasheedcol.edu.iq | A higher energy value indicates a stronger tendency to donate electrons. |

| ELUMO (Energy of LUMO) | Energy of the lowest empty orbital; relates to electron-accepting ability. alrasheedcol.edu.iq | A lower energy value indicates a stronger tendency to accept electrons. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). thaiscience.info | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. irjweb.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights that are inaccessible through static quantum chemical calculations.

Analysis of the simulation trajectories allows for the characterization of key structural parameters, such as the distribution of dihedral angles along the alkyl chain and the distances between the amino and phosphonic acid functional groups. This information is crucial for understanding how the molecule's shape adapts to its environment, which is a key determinant of its biological activity. nih.gov

| Analyzed Parameter | Information Gained |

|---|---|

| Dihedral Angle Distributions | Identifies preferred rotational states (gauche, anti) of the pentyl chain. |

| Root Mean Square Deviation (RMSD) | Measures the structural stability and conformational changes over time. |

| End-to-End Distance | Characterizes the folding or extension of the molecule in solution. |

| Radial Distribution Functions | Describes the structuring of solvent molecules (e.g., water) around the functional groups. |

As an analog of natural amino acids, this compound is of interest for its potential interactions with biological targets like enzymes and receptors. mdpi.com MD simulations are a primary tool for studying the dynamics of ligand-protein binding. wikipedia.org These simulations can model the process of the ligand entering the active site of a protein, forming a stable complex, and inducing conformational changes in the protein. elifesciences.org

By analyzing the simulation trajectories, researchers can identify the specific amino acid residues that form key interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces) with the ligand. nih.gov The stability of these interactions over time can be quantified, and the binding free energy can be calculated to predict the ligand's binding affinity. nih.gov This provides a molecular-level understanding of the recognition and binding mechanism, which is essential for drug design and development.

| Simulation Focus | Key Insights |

|---|---|

| Binding Pathway | Elucidates the mechanism by which the ligand docks into the active site. |

| Complex Stability | Assesses the durability of the ligand-protein complex through RMSD and interaction analysis. |

| Intermolecular Interactions | Identifies critical hydrogen bonds and electrostatic interactions that stabilize binding. |

| Conformational Changes | Reveals how ligand binding affects the protein's structure and dynamics. wikipedia.org |

Simulation of Adsorption Behavior on Surfaces

Molecular dynamics (MD) and Density Functional Theory (DFT) simulations are powerful tools for investigating the adsorption of phosphonic acids onto material surfaces, particularly metal oxides. researchgate.net The phosphonic acid group is a highly effective anchor, forming stable, often covalent, bonds with surfaces like aluminum oxide, titanium dioxide (TiO2), and iron. acs.orgacs.orgsemanticscholar.orgnih.govrsc.org

Simulations of similar short-chain aminophosphonic acids, such as 3-aminopropylphosphonic acid (3APPA), on TiO2 surfaces reveal that the phosphonic acid moiety typically binds in a bidentate fashion, where two of its oxygen atoms coordinate with the surface. researchgate.net The presence of the amine group introduces additional complexity and potential interaction pathways, including intra-adsorbate, inter-adsorbate, and adsorbate-surface hydrogen bonding. researchgate.net For this compound, it is predicted that the phosphonate (B1237965) group would serve as the primary anchor to a metal oxide surface, while the aminopentyl chain would influence the orientation and packing density of the molecules in a self-assembled monolayer. DFT calculations have shown that the binding energy of phosphonic acid groups to metal ions like Fe³⁺ and Al³⁺ is significant, indicating a strong adsorption potential. rsc.org

Table 1: Simulated Adsorption Characteristics of Analogous Phosphonic Acids on Surfaces

| Adsorbate Molecule | Surface Material | Simulation Method | Key Findings |

|---|---|---|---|

| 1-hydroxyethane-1,1-diphosphonic acid (HEDP) | Iron (100) | Ab Initio MD (AIMD) | Phosphonate oxygen atoms coordinate with surface Fe atoms, forming a stable adsorbed state driven by strong electrostatic interactions. rsc.org |

| Phenylphosphonic acid (PPA) | Anatase TiO₂(101) | DFT | At low coverage, adsorbs in a bidentate geometry after deprotonation of both hydroxyl groups. At higher coverage, a mix of bidentate and monodentate binding is observed. acs.org |

| 3-aminopropylphosphonic acid (3APPA) | Mesoporous TiO₂ | DFT | Amine group participates in hydrogen bonding, influencing surface conformation. Both NH₂ and protonated NH₃⁺ species are present on the surface. researchgate.net |

Docking Studies and Molecular Modeling of Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein or enzyme. nih.govnih.gov As structural analogues of α-amino acids, α-aminophosphonates are frequently studied as potential enzyme inhibitors. researchgate.neteurekaselect.com Docking simulations calculate the preferred orientation of the ligand in the binding pocket and estimate the strength of the interaction, typically reported as a binding energy or docking score. researchgate.netresearchgate.net

Prediction of Binding Modes and Affinities

For a molecule like this compound, docking studies would involve generating a 3D model of the compound and placing it into the binding site of a target protein. The software then explores various conformations and orientations, scoring them based on intermolecular forces. Studies on other α-aminophosphonates have successfully predicted their binding affinities against a range of targets, including viral proteases, kinases, and cholinesterases. researchgate.netfrontiersin.orgnih.govnih.gov For instance, docking studies of novel α-aminophosphonate derivatives against the SARS-CoV-2 main protease (Mpro) have yielded binding affinities ranging from -6.8 to -9.6 kcal/mol, indicating strong potential interactions. nih.govresearchgate.net It is anticipated that this compound would show significant binding affinity for enzymes that process amino acids, due to its structural mimicry.

Identification of Key Interacting Residues (Hydrogen Bonding, Hydrophobic Interactions)

The effectiveness of a ligand's binding is determined by specific interactions with the amino acid residues of the target protein. For α-aminophosphonates, key interactions consistently observed in docking studies include:

Hydrogen Bonding: The phosphonate group, with its P=O and P-OH moieties, is a potent hydrogen bond donor and acceptor. The primary amine group also readily participates in hydrogen bonding. These interactions are often critical for anchoring the ligand within the active site. nih.govresearchgate.net

Electrostatic Interactions (Cation-π): The protonated amino group can form strong cation-π interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine in the binding pocket. nih.gov

Table 2: Examples of Predicted Interactions for Analogous α-Aminophosphonates from Docking Studies

| Ligand Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues & Interaction Type |

|---|---|---|---|

| Cinnamanilide & α-Aminophosphonic Acid Derivatives | Acetohydroxyacid Synthase (AHAS) | -5.6 to -8.5 | Hydrogen bonds with Ile396, Arg246, Ser186, Trp267, Arg109. researchgate.netsemanticscholar.org |

| α-Aminophosphonate-hydrazone Derivatives | Tobacco Mosaic Virus Coat Protein (TMV-CP) | Not specified | Hydrogen bonds with SER 138, ARG 134, ASP 224. nih.gov |

| Cu(II) α-aminophosphonate complexes | SARS-CoV-2 Protease | -5.9 | Hydrogen bonding and Pi-Sigma interactions with VAL83, LEU110. frontiersin.orgnih.gov |

Analysis of Binding Site Accessibility (Active Site vs. Allosteric Sites)

Most inhibitors designed as substrate analogues, like α-aminophosphonates, are intended to bind to the enzyme's active site (also known as the orthosteric site). nih.gov This competitive inhibition mechanism physically blocks the natural substrate from binding, thereby inhibiting the enzyme's function. researchgate.net

However, some molecules can bind to allosteric sites , which are distinct from the active site. pharmacologycanada.org Binding at an allosteric site induces a conformational change in the enzyme, altering the shape of the active site and affecting its activity. pharmacologycanada.orgstudy.com While most docking studies on aminophosphonates focus on the active site, some research has identified potential allosteric inhibition mechanisms. For example, certain antifungal α-aminophosphonic acids are thought to inhibit the enzyme 14-α-demethylase through an allosteric site rather than the active site heme group. mdpi.comnih.gov Computational analysis of a potential target for this compound would need to consider both active and potential allosteric binding sites to fully understand its mechanism of action. nih.gov

Force Field Development and Validation for Phosphonic Acids

The accuracy of molecular dynamics simulations and other modeling techniques is fundamentally dependent on the quality of the force field (FF) used. A force field is a set of mathematical functions and parameters that define the potential energy of a system of atoms. Standard force fields like AMBER, CHARMM, and GAFF often lack well-optimized parameters for less common functional groups, such as phosphonates. aip.orgnih.govaip.orgnih.gov

Therefore, significant research has been dedicated to developing and validating specific parameters for organophosphorus compounds. researchgate.netproceedings.science The process typically involves:

Parameterization: Developing parameters for bond lengths, angles, dihedral angles, and atomic charges that accurately represent the geometry and electronic distribution of the phosphonate group. This is often done by fitting the FF parameters to high-level quantum mechanical (QM) calculations. nih.govnih.govresearchgate.netmanchester.ac.uk

Validation: Testing the new parameters by running simulations and comparing the results against experimental data (e.g., thermodynamic properties like enthalpy of vaporization) or benchmark QM calculations. aip.orgaip.orgnih.gov

Recent efforts have led to the development of more accurate FF parameters for phosphorylated amino acids and other bioorganic phosphates for use with major force fields like AMBER and CHARMM. nih.govnih.govresearchgate.netdigitellinc.comnih.gov These validated parameter sets are crucial for conducting reliable and predictive simulations of molecules like this compound, whether studying its interaction with biological macromolecules or its self-assembly on material surfaces. aip.orgnih.gov

Derivatives and Analogues of 1 Aminopentyl Phosphonic Acid

Structural Modifications and their Impact on Activity

The biological activity of (1-Aminopentyl)phosphonic acid derivatives is highly sensitive to structural alterations. Modifications to the alkyl chain, the amino group, and the phosphonic acid group can significantly influence the compound's interaction with biological targets.

Alkyl Chain Length and Branching: The five-carbon (pentyl) chain is a critical determinant of activity. Variations in chain length can affect the lipophilicity of the molecule and its fit within the binding pocket of a target enzyme or receptor. Introducing branching or unsaturation into the pentyl chain can impose conformational constraints, potentially leading to increased selectivity for a specific target.

Stereochemistry: The carbon atom to which both the amino and phosphonic acid groups are attached is a chiral center. The stereochemistry (R or S configuration) at this center is often crucial for biological activity. In many biological systems, only one enantiomer will exhibit the desired effect, as seen in phosphonodipeptides where L-stereochemistry is generally required for both amino acid components. nih.gov

Phosphonate (B1237965) Group Esterification: Conversion of the phosphonic acid to its mono- or di-ester derivatives alters its charge, polarity, and ability to act as a hydrogen bond donor/acceptor. Diesters can act as prodrugs, which are more lipophilic and can more easily cross cell membranes before being hydrolyzed by intracellular esterases to release the active phosphonic acid.

A study on various α-aminophosphonate derivatives highlighted the crucial role of substituents on their antimicrobial activity against E. coli strains. The nature of alkoxy groups on the phosphorus atom and substituents on aromatic rings elsewhere in the molecule were shown to significantly impact inhibitory action. nih.govresearchgate.net

Table 1: Impact of Structural Modifications on Biological Activity

| Structural Modification | Potential Impact | Example Rationale |

|---|---|---|

| Varying alkyl chain length | Alters lipophilicity and binding pocket fit | Shortening or lengthening the pentyl chain to optimize interaction with a specific enzyme's active site. |